
Application Notes and Protocols for JNJ-632 in
dHepaRG Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-632

Cat. No.: B15567732 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of JNJ-632, a potent Hepatitis B Virus (HBV) capsid

assembly modulator, in differentiated HepaRG (dHepaRG) cell culture.

Introduction
JNJ-632 is a novel and potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions

as a capsid assembly modulator (CAM), which accelerates the kinetics of HBV capsid

assembly.[1][2] This action leads to the formation of morphologically intact viral capsids that are

devoid of the polymerase-pregenomic RNA complex, thereby blocking viral replication.[1][2]

Notably, JNJ-632 exhibits a dual mechanism of action, inhibiting both the early steps of the

viral lifecycle, such as the formation of covalently closed circular DNA (cccDNA), and the late

steps, including virion assembly.[1][2]

The dHepaRG cell line is a human hepatic progenitor cell line that can be differentiated into

hepatocyte-like cells. These cells retain many characteristics of primary human hepatocytes,

making them a valuable in vitro model for studying drug metabolism, toxicity, and liver-specific

diseases like HBV infection.

This document outlines the protocols for the culture and differentiation of HepaRG cells and the

subsequent application of JNJ-632 for studying its antiviral effects.
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The antiviral activity of JNJ-632 has been quantified across different HBV genotypes and cell

lines. The following table summarizes the reported 50% effective concentration (EC50) values.

Cell Line HBV Genotype EC50 (nM) Reference

HepG2.2.15 - 121 (mean) [3]

Primary human

hepatocytes (PHHs)
A 101 [3]

Primary human

hepatocytes (PHHs)
B 240 [3]

Primary human

hepatocytes (PHHs)
C 119 [3]

Primary human

hepatocytes (PHHs)
D 200 [3]

Experimental Protocols
Protocol 1: Culture and Differentiation of HepaRG Cells
This protocol describes the steps for thawing, seeding, and differentiating HepaRG cells to

obtain a culture of dHepaRG cells suitable for experimentation.

Materials:

Cryopreserved HepaRG cells

HepaRG™ Thaw, Plate, & General Purpose Medium

HepaRG™ Maintenance/Metabolism Medium

Williams' Medium E

GlutaMAX™ Supplement

Dimethyl sulfoxide (DMSO), cell culture grade
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Collagen I-coated cell culture plates

Water bath (37°C)

Humidified incubator (37°C, 5% CO2)

Centrifuge

Phase-contrast microscope

Procedure:

Thawing of HepaRG Cells:

1. Pre-warm the HepaRG™ Thaw, Plate, & General Purpose Medium to 37°C.

2. Rapidly thaw the vial of cryopreserved HepaRG cells in a 37°C water bath.

3. Transfer the cell suspension to a sterile conical tube containing pre-warmed medium.

4. Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes. dHepaRG cells are

smaller and may require a longer and faster centrifugation than primary hepatocytes.[4]

5. Aspirate the supernatant and gently resuspend the cell pellet in fresh Thaw, Plate, &

General Purpose Medium.

Seeding of HepaRG Cells:

1. Determine cell viability and concentration using a trypan blue exclusion assay.

2. Seed the cells onto Collagen I-coated plates at a recommended density.

3. Incubate the plates at 37°C in a humidified incubator with 5% CO2.

Differentiation of HepaRG Cells:

1. After the cells have formed a confluent monolayer (typically after 2 weeks of culture),

replace the culture medium with HepaRG™ Maintenance/Metabolism Medium

supplemented with 2% DMSO to induce differentiation into hepatocyte-like cells.[5][6]
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2. Maintain the cells in the differentiation medium for at least 14 days, with medium changes

every 2-3 days.[5]

3. The differentiated HepaRG (dHepaRG) cells, characterized by the appearance of

hepatocyte-like clusters and bile canaliculi-like structures, are now ready for use in

experiments.

Protocol 2: Treatment of dHepaRG Cells with JNJ-632
for HBV Antiviral Assay
This protocol outlines the procedure for treating HBV-infected dHepaRG cells with JNJ-632 to

assess its antiviral efficacy.

Materials:

Differentiated HepaRG (dHepaRG) cells in culture plates

HBV inoculum

JNJ-632 stock solution (dissolved in a suitable solvent like DMSO)

Culture medium (e.g., HepaRG™ Maintenance/Metabolism Medium)

Phosphate-buffered saline (PBS)

Reagents for downstream analysis (e.g., DNA/RNA extraction kits, qPCR reagents, ELISA

kits)

Procedure:

HBV Infection of dHepaRG Cells:

1. Infect the dHepaRG cell cultures with an appropriate multiplicity of infection (MOI) of HBV.

2. Incubate the cells with the viral inoculum for a specified period (e.g., 16-24 hours) to allow

for viral entry.

3. Remove the inoculum and wash the cells with PBS to remove unbound virus.
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4. Add fresh culture medium to the cells.

JNJ-632 Treatment:

1. Prepare serial dilutions of JNJ-632 in culture medium to achieve the desired final

concentrations. It is advisable to test a range of concentrations based on the known EC50

values (e.g., from 1 nM to 10 µM).

2. For studying the effect on established infection, add the JNJ-632 dilutions to the HBV-

infected dHepaRG cells at a specific time point post-infection (e.g., 5 days post-infection).

[7]

3. To investigate the effect on the establishment of infection, JNJ-632 can be added prior to

or during the viral inoculation.[7]

4. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control

(e.g., another known HBV inhibitor like Entecavir).

5. Incubate the cells with the compound for the desired duration, with medium and

compound changes every 2-3 days.

Endpoint Analysis:

1. At the end of the treatment period, collect the cell culture supernatants and/or cell lysates.

2. Quantify extracellular HBV DNA levels from the supernatant using qPCR.

3. Measure intracellular HBV RNA and cccDNA levels from the cell lysates using appropriate

extraction and quantification methods.

4. Assess the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant using ELISA.

5. Cell viability can be assessed using assays such as the resazurin or MTT assay to

determine any cytotoxic effects of the compound.
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Caption: Experimental workflow for JNJ-632 treatment in HBV-infected dHepaRG cells.
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Caption: Dual mechanism of action of JNJ-632 on the HBV lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human
Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. documents.thermofisher.com [documents.thermofisher.com]

5. researchgate.net [researchgate.net]

6. merckmillipore.com [merckmillipore.com]

7. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B
Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for JNJ-632 in
dHepaRG Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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